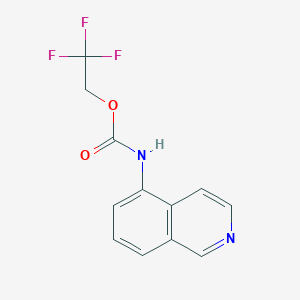

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

説明

2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . Further analysis such as NMR, HPLC, LC-MS, UPLC and more can provide more detailed information about its structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 270.21 . Other properties such as its density, melting point, and boiling point are not provided in the search results .科学的研究の応用

Synthesis and Antileukemic Activity

A study detailed the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles using 1,3-dipolar cycloaddition reactions with a trifluoromethanesulfonate salt of an appropriate Resissert compound or with a mesoionic oxazolone intermediate. The bis(carbamates) demonstrated in vivo activity against P388 lymphocytic leukemia, with a specific compound showcasing the highest level of activity (Anderson et al., 1988).

Smart Fluorescent Materials

Another research explored the creation of smart fluorescent materials using halochromic isoquinoline attached to mechanochromic triphenylamine. These materials displayed thermo/mechanochromism and tunable solid-state fluorescence, leveraged for developing rewritable and self-erasable fluorescent platforms. The halochromic isoquinoline was utilized for reversible off-on fluorescence switching in solids and thin films, proving significant for data security protection (Hariharan et al., 2016).

Catalyst-free Synthesis

Research demonstrated a novel, environmentally friendly catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols. The method proved suitable for synthesizing a wide range of carbamates, including those with electron-donating and electron-withdrawing groups, showing versatility and broad applicability (Kasatkina et al., 2021).

AIE-active Ir(III) Complexes

A study focused on heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence, highlighting their application in data security protection. The complexes exhibited fluorescence–phosphorescence dual-emission and aggregation-induced fluorescence emission (AIFE), with the ability to reverse emission colors upon external stimuli. This research provides a strategy for designing smart luminescent materials (Song et al., 2016).

特性

IUPAC Name |

2,2,2-trifluoroethyl N-isoquinolin-5-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-3-1-2-8-6-16-5-4-9(8)10/h1-6H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAHYTGBQZUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

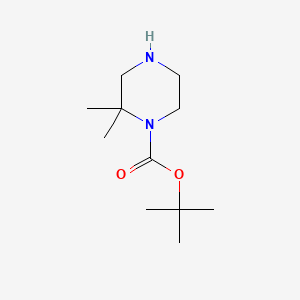

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)

![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)